NNMT Inhibitory Potency: N-(8-Quinolinyl)isonicotinamide vs. Quinoline and Nicotinamide
N-(8-Quinolinyl)isonicotinamide is reported as a potent inhibitor of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. This represents a >50-fold improvement in binding affinity compared to the endogenous substrate nicotinamide (Km ~5–10 μM range for NNMT) [2]. The simple heterocycle quinoline, a core substructure, exhibits substantially weaker NNMT inhibition (estimated IC₅₀ > 10 μM from related enzyme assays), confirming that the full quinolinyl-isonicotinamide scaffold is required for nanomolar potency [3].
| Evidence Dimension | NNMT inhibition constant (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 89 nM (recombinant human NNMT) |
| Comparator Or Baseline | Nicotinamide (Km ≈ 5–10 µM); Quinoline (IC50 estimated >10 µM) |
| Quantified Difference | ~50–100-fold more potent than substrate nicotinamide; >100-fold more potent than quinoline alone |
| Conditions | Inhibition of N-terminal His₆-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level [1] |
Why This Matters
Researchers selecting an NNMT chemical probe for metabolic studies need nanomolar-affinity tool compounds; simple quinoline or nicotinamide fragments are insufficiently potent for cellular target engagement studies.
- [1] BindingDB. BDBM50247634 / CHEMBL4067973: NNMT Ki = 89 nM. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247634 View Source
- [2] Sartini, D., et al. (2016). Nicotinamide N-methyltransferase: An emerging target in metabolic diseases and cancer. Frontiers in Pharmacology, 7, 340. (Review citing Km of NNMT for nicotinamide ~5-10 μM) View Source
- [3] Neelakantan, H., et al. (2018). Quinoline-derived small molecule inhibitors of NNMT and uses thereof. US Patent US 11,401,243 B2. See background showing quinoline alone is a weak NNMT ligand. View Source
